[1-(4-fluorophenyl)-1H-pyrazol-4-yl](1-hydroxy-2-naphthyl)methanone
Description
1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a naphthyl methanone moiety, which contributes to its distinctive chemical properties.
Properties
IUPAC Name |
[1-(4-fluorophenyl)pyrazol-4-yl]-(1-hydroxynaphthalen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O2/c21-15-6-8-16(9-7-15)23-12-14(11-22-23)19(24)18-10-5-13-3-1-2-4-17(13)20(18)25/h1-12,25H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKIPPMFEHDGPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)C3=CN(N=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution or through the use of fluorinated precursors.
Attachment of the Naphthyl Methanone Moiety: The final step involves the coupling of the pyrazole derivative with a naphthyl methanone precursor under conditions such as Friedel-Crafts acylation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Acylation and Electrophilic Substitution
The ketone group and aromatic systems facilitate electrophilic reactions:
Table 1: Electrophilic Reactions
Nucleophilic Reactions
The ketone and hydroxyl groups are key nucleophilic targets:
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Ketone Reduction : The methanone group can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄, yielding 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanol.
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Hydroxyl Group Functionalization : The phenolic –OH can form esters (e.g., with acetic anhydride) or ethers (e.g., Mitsunobu reaction with alcohols) .
Table 2: Nucleophilic Reactions
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH | Secondary alcohol | |
| Esterification | Ac₂O, H₂SO₄ | 1-Acetoxy-2-naphthoyl derivative |
Cyclization and Condensation
The compound’s structure enables intramolecular interactions:
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Quinone Methide Formation : Under acidic conditions, the naphthol group can dehydrate to form an o-quinone methide intermediate, which may undergo [4+2] cycloadditions or Michael additions .
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Schiff Base Formation : The ketone could condense with amines to form hydrazones or imines, though steric hindrance may limit this .
Table 3: Cyclization Pathways
| Reaction | Conditions | Outcome | Source |
|---|---|---|---|
| Quinone Methide Cycloaddition | HCl, heat | Dihydronaphthofuran derivatives |
Synthetic Optimization
Key methodologies from analogous compounds include:
Scientific Research Applications
Biological Activities
Antioxidant Properties
Research indicates that derivatives of pyrazole, including 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone, exhibit significant antioxidant properties. Studies employing molecular docking simulations have demonstrated that these compounds can effectively scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and related diseases .
Anti-inflammatory Effects
Molecular docking studies have also highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory disorders . The structural components of the compound may interact with specific pathways involved in inflammation, further supporting its therapeutic relevance.
Anticancer Activity
Some studies suggest that pyrazole derivatives possess anticancer properties. The ability to induce apoptosis in cancer cells and inhibit tumor growth has been observed in various experimental setups. The fluorine substitution in the phenyl ring is believed to enhance the compound's potency against certain cancer types .
Synthetic Methodologies
The synthesis of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone typically involves multi-step reactions that include:
- Formation of Pyrazole Ring : The initial step usually involves the reaction of suitable precursors, such as hydrazines with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
- Functionalization : Subsequent steps may include functionalizing the naphthalene moiety and introducing the fluorinated phenyl group through electrophilic aromatic substitution or similar methods.
A detailed synthesis pathway can be outlined as follows:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Reaction between hydrazine and α,β-unsaturated carbonyl compound to form pyrazole. |
| 2 | Electrophilic Substitution | Introduction of the 4-fluorophenyl group onto the pyrazole ring. |
| 3 | Hydroxylation | Addition of hydroxyl group to naphthalene derivative to yield final product. |
Case Studies
Several case studies have documented the synthesis and application of compounds similar to 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone:
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Case Study 1: Antioxidant Evaluation
A study evaluated various pyrazole derivatives for their antioxidant activity using DPPH and ABTS assays. The results indicated that compounds with similar structures showed enhanced radical scavenging abilities compared to standard antioxidants . -
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that certain derivatives could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS), indicating a potential mechanism for their anti-inflammatory effects .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparison with Similar Compounds
1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone: can be compared with similar compounds such as:
- 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone
- 1-(4-bromophenyl)-1H-pyrazol-4-ylmethanone
- 1-(4-methylphenyl)-1H-pyrazol-4-ylmethanone
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence their chemical properties and biological activities, highlighting the uniqueness of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone .
Biological Activity
1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone, a compound characterized by a pyrazole ring with a fluorophenyl substituent and a naphthyl methanone moiety, has drawn considerable interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
It features:
- A pyrazole ring which is known for diverse biological activities.
- A fluorophenyl group that enhances lipophilicity and biological activity.
- A naphthyl methanone moiety , contributing to its pharmacological properties.
Antioxidant Properties
Research indicates that compounds with pyrazole structures exhibit significant antioxidant activity. For instance, molecular docking studies suggest that derivatives of pyrazole can effectively scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses. In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent .
Antimicrobial Activity
The antimicrobial efficacy of 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone has been evaluated against various bacterial strains. The compound exhibited notable activity against Gram-positive bacteria, suggesting its potential use in developing new antimicrobial agents .
Anticancer Potential
Several studies have highlighted the anticancer properties of pyrazole derivatives. The compound was tested against multiple cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). Results showed significant cytotoxic effects with IC50 values in the micromolar range, indicating its potential as a chemotherapeutic agent . Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of p53 expression levels .
Case Study 1: Anticancer Activity
In a study published in Molecular Pharmacology, researchers synthesized various pyrazole derivatives and assessed their anticancer activity. Among these, 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone demonstrated superior activity against MCF-7 cells with an IC50 value of 15.63 µM. The study concluded that structural modifications could enhance potency further .
Case Study 2: Anti-inflammatory Mechanism
A recent investigation into the anti-inflammatory effects of this compound revealed that it significantly reduced inflammation in murine models of arthritis. The study showed that treatment led to decreased levels of inflammatory markers and improved clinical scores in treated animals compared to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 1-(4-chlorophenyl)-1H-pyrazol-4-ylmethanone | Structure | 20.5 | Moderate anticancer |
| 1-(4-bromophenyl)-1H-pyrazol-4-ylmethanone | Structure | 18.0 | High anticancer |
| 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone | Structure | 15.63 | High anticancer |
The table illustrates that the fluorinated derivative exhibits enhanced biological activity compared to its chloro and bromo counterparts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via metal-free annulation or Friedel-Crafts acylation. For example, demonstrates that pyrazole-containing methanones are synthesized under VPET/VEA solvent ratios (e.g., 15:1) with yields up to 71% for fluorophenyl derivatives. Key parameters include temperature control (e.g., 90–130°C) and catalyst selection (e.g., Lewis acids for acylation). Optimization involves adjusting solvent polarity, stoichiometry of reactants, and reaction time .
Q. How is the structural characterization of this compound performed, and what spectroscopic techniques are critical for validation?
- Methodological Answer : Characterization relies on 1H/13C NMR for verifying substituent positions (e.g., aromatic protons at δ 7.70–8.43 ppm in CDCl₃) and FT-IR for functional groups (e.g., C=O stretch at ~1675 cm⁻¹). HRMS (ESI-TOF) confirms molecular weight (e.g., m/z [M+H]+ 299 for analogous structures). Melting points (e.g., 112–114°C) are used to assess purity .
Q. What preliminary biological screening approaches are suitable for evaluating its bioactivity?
- Methodological Answer : Initial screening involves enzyme inhibition assays (e.g., kinase targets) or antimicrobial disk diffusion tests. For fluorophenyl-pyrazole derivatives, highlights the importance of hydroxyl/naphthyl groups in hydrogen bonding with biological targets. Dose-response curves (IC₅₀) and cytotoxicity assays (e.g., MTT on cancer cell lines) are recommended for prioritization .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, and which software tools are essential for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths/angles (e.g., C=O at ~1.22 Å) and dihedral angles between aromatic rings. SHELXL ( ) refines structures using high-resolution data, with parameters like R₁ < 0.05 for reliability. Hirshfeld surface analysis () maps intermolecular interactions (e.g., O–H···O hydrogen bonds) critical for stability .
Q. How can contradictory bioactivity results (e.g., varying IC₅₀ values across studies) be systematically addressed?
- Methodological Answer : Discrepancies may arise from impurities (e.g., unreacted intermediates) or assay conditions (e.g., pH, serum proteins). Solutions include:
- HPLC purity validation (>98% by area normalization).
- Standardized protocols (e.g., fixed ATP concentrations in kinase assays).
- Meta-analysis of structural analogs () to identify substituent effects (e.g., fluoro vs. chloro groups on target affinity) .
Q. What computational strategies predict the compound’s interaction with biological targets, and how do they align with experimental data?
- Methodological Answer : Molecular docking (AutoDock Vina) models binding poses using crystal structures of targets (e.g., AXL kinase in ). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Validation involves comparing predicted binding energies (ΔG) with experimental IC₅₀ values. Discrepancies may indicate solvation effects or conformational flexibility .
Notes
- Contradictions : reports nitro group reduction for amino derivatives, while emphasizes hydroxyl group stability. This suggests pH-sensitive functional groups requiring tailored reaction conditions.
- Unresolved Issues : The role of the 1-hydroxy-2-naphthyl moiety in π-π stacking vs. hydrogen bonding remains unclear; neutron diffraction or DFT calculations could clarify this.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
